molecular formula C10H9FO2 B6265953 (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid CAS No. 210110-49-9

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

Cat. No.: B6265953
CAS No.: 210110-49-9
M. Wt: 180.2
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Description

Significance of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are of substantial interest in academic and industrial research due to their diverse biological activities and versatile chemical nature. chemicalbook.com Found in various plants, fruits, and grains, these compounds form a "privileged scaffold" in medicinal chemistry, meaning their core structure is amenable to modifications that can lead to compounds with significant therapeutic potential.

The chemical structure of cinnamic acid presents multiple sites for modification: the phenyl ring, the acrylic acid side chain, and the carboxylic acid group. This allows for the synthesis of a wide array of analogues with tailored properties. Researchers have extensively reported that derivatives of cinnamic acid exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties. chemicalbook.com The nature and position of substituents on the cinnamic acid framework play a crucial role in determining the biological efficacy of the resulting compounds. This has driven extensive research into creating synthetic derivatives with enhanced or novel activities compared to their natural counterparts.

Rationale for Research on (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

The specific compound, this compound, represents a targeted modification of the basic cinnamic acid structure. The rationale for investigating this particular molecule stems from established principles in medicinal chemistry aimed at optimizing the properties of a lead compound.

The introduction of a fluorine atom onto the phenyl ring is a common and powerful strategy in drug design. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring. A fluoro-substitution, particularly at the para-position, can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its lipophilicity, which can affect its absorption and distribution. The presence of electron-withdrawing groups on the phenyl ring of cinnamic acid derivatives has been shown in some studies to enhance biological activity.

Additionally, the presence of a methyl group at the α-position (the carbon adjacent to the carboxylic acid) introduces steric hindrance and alters the electronic nature of the acrylic acid moiety. This modification can influence the molecule's conformational flexibility and its interaction with enzymes or receptors. The synthesis of α-methyl cinnamic acid derivatives is a subject of interest for creating structural units found in various biologically active molecules.

Therefore, the research interest in this compound is based on a systematic approach to drug discovery. By combining a para-fluoro substituent with an α-methyl group, researchers aim to explore the synergistic effects of these modifications on the physicochemical and biological properties of the cinnamic acid scaffold. This exploration could lead to the identification of new compounds with potentially improved therapeutic profiles.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
Canonical SMILES CC(=C/C1=CC=C(F)C=C1)/C(=O)O
InChI Key PGMWEPDRARITSI-SOFGYWHQSA-N
Appearance Solid (predicted)
CAS Number 135335-77-2

Properties

CAS No.

210110-49-9

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2e 3 4 Fluorophenyl 2 Methylprop 2 Enoic Acid and Its Structural Analogues

Classical and Established Synthetic Approaches to Cinnamic Acids

The foundational methods for synthesizing cinnamic acids, including the target molecule (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, have long been the Perkin reaction and the Knoevenagel condensation. These reactions are valued for their reliability in forming the characteristic carbon-carbon double bond of α,β-unsaturated acids.

Modifications of the Perkin Reaction for Substituted Cinnamic Acid Synthesis

The Perkin reaction, first described by William Henry Perkin in 1868, is a cornerstone in the synthesis of cinnamic acids. wikipedia.org The reaction traditionally involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, the aromatic aldehyde would be 4-fluorobenzaldehyde (B137897), and the acid anhydride would be propanoic anhydride, with sodium or potassium propanoate serving as the base.

The general mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. jk-sci.com A subsequent series of reactions including an intramolecular acyl substitution leads to the formation of the α,β-unsaturated acid. jk-sci.com The reaction typically favors the formation of the (E)-isomer. jk-sci.com

Key features of the Perkin reaction include:

Reactants : An aromatic aldehyde and an aliphatic acid anhydride with at least two α-hydrogens. jk-sci.com

Catalyst : A weak base, typically the alkali salt of the carboxylic acid corresponding to the anhydride. longdom.orgjk-sci.com Other bases like triethylamine (B128534) can also be employed. jk-sci.com

Conditions : The reaction often requires high temperatures and extended reaction times. jk-sci.com However, modern modifications using microwave irradiation can significantly reduce the reaction time. jk-sci.com

The reaction is broadly applicable to a range of substituted aromatic aldehydes, making it a viable route for preparing various substituted cinnamic acids. longdom.org For instance, cinnamic acid itself is prepared from benzaldehyde (B42025) and acetic anhydride. wikipedia.orguns.ac.id

Knoevenagel Condensation Variants

The Knoevenagel condensation provides an alternative and often more efficient route to α,β-unsaturated acids. tandfonline.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, such as malonic acid. semanticscholar.orgbepls.com When malonic acid is used, the initial condensation product undergoes decarboxylation to yield the cinnamic acid derivative. bepls.com This variant is often referred to as the Doebner modification of the Knoevenagel condensation. tandfonline.comsemanticscholar.org

To synthesize this compound via this route, 4-fluorobenzaldehyde would be reacted with methylmalonic acid. The reaction is typically catalyzed by a weak base. While traditionally carried out in pyridine (B92270) with piperidine (B6355638) as a catalyst, environmental concerns have led to the development of greener alternatives. tandfonline.comrsc.org

Modern variants of the Knoevenagel condensation employ more environmentally friendly catalysts and solvents. tandfonline.com Research has demonstrated the efficacy of using benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions. tandfonline.com For example, ammonium bicarbonate has been shown to be an effective catalyst for the condensation of various benzaldehydes with malonic acid, providing good to excellent yields. tandfonline.com Other catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have also been used to promote the reaction under mild conditions with short reaction times. researchgate.net

Comparison of Classical Synthetic Methods for Cinnamic Acids
ReactionKey ReactantsTypical CatalystAdvantagesDisadvantages
Perkin ReactionAromatic Aldehyde, Acid AnhydrideAlkali salt of the corresponding acid (e.g., Sodium Acetate)Well-established, good for certain substituted cinnamic acidsOften requires high temperatures and long reaction times jk-sci.com
Knoevenagel-Doebner CondensationAromatic Aldehyde, Malonic Acid (or derivative)Weak bases (e.g., Pyridine/Piperidine, Ammonium salts) tandfonline.comHigh yields, milder conditions, greener alternatives available tandfonline.comresearchgate.netTraditional use of toxic solvents like pyridine tandfonline.comrsc.org

Modern Catalytic Strategies for Carbon-Carbon Bond Formation

Recent advancements in organic synthesis have introduced powerful catalytic methods for the formation of carbon-carbon bonds, offering greater efficiency and selectivity compared to classical approaches. Transition-metal catalysis, in particular, has emerged as a robust tool for synthesizing α,β-unsaturated acids and their derivatives.

Transition-Metal Catalysis in the Synthesis of α,β-Unsaturated Acids

Transition metals like palladium and ruthenium are at the forefront of modern catalytic strategies for synthesizing complex organic molecules, including fluorinated aromatic compounds and α,β-unsaturated acids.

Palladium catalysis is a versatile tool for the formation of C-C bonds and is widely used in olefination reactions. acs.org Methods such as the Heck reaction, Suzuki coupling, and direct C-H activation/olefination provide routes to substituted alkenes. For the synthesis of α,β-unsaturated acids, palladium-catalyzed dehydrogenation of saturated carboxylic acids presents a direct approach. researchgate.netacs.org This method involves the removal of hydrogen atoms from the α and β positions of a saturated carbonyl compound to introduce a double bond. researchgate.net

Recent developments have focused on ligand-enabled palladium(II)-catalyzed α,β-dehydrogenation of aliphatic acids. nih.gov While this has been successful, the synthesis of β,γ-unsaturated acids has been challenging due to product inhibition. nih.gov However, for α,β-unsaturated systems, these catalytic methods offer a direct pathway from readily available saturated precursors. Palladium-catalyzed reactions can also be used in tandem, for example, in the asymmetric autotandem hydrogenation of α,β-unsaturated lactones, where a single palladium catalyst promotes both the hydrogenation of a C=C bond and an ester group. dicp.ac.cn

Overview of Palladium-Catalyzed Reactions for Unsaturated Acid Synthesis
Reaction TypeDescriptionRelevance
α,β-DehydrogenationDirect removal of hydrogen from a saturated carboxylic acid to form a C=C double bond. researchgate.netacs.orgDirect synthesis of α,β-unsaturated acids from saturated precursors.
Heck ReactionCoupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.Can be adapted to form the backbone of substituted acrylic acids.
Suzuki CouplingCross-coupling of an organoboron compound with an organohalide.Can be used to construct the aryl-alkene bond in cinnamic acid derivatives. georganics.sk

Ruthenium catalysts have shown significant promise in reactions involving fluorinated aromatic compounds. rsc.org One of the key challenges in synthesizing molecules like this compound is the efficient and selective introduction of the fluorine atom onto the aromatic ring. While not a direct method for forming the acrylic acid moiety, ruthenium catalysis plays a crucial role in preparing the fluorinated precursors.

Ruthenium-catalyzed nucleophilic fluorination of unactivated aryl halides has been demonstrated as a viable method. rsc.orgrsc.org For example, chlorobenzene (B131634) can react with alkali metal fluorides in the presence of a Cp*Ru catalyst to produce fluorobenzene. rsc.orgrsc.org This π-coordination-catalyzed approach activates the aromatic ring towards nucleophilic attack by the fluoride (B91410) ion. rsc.org

Furthermore, ruthenium catalysts are effective in various C-C bond-forming reactions. For instance, ruthenium-catalyzed tandem carbene addition/cyclopropanation of enynes has been used to synthesize fluorinated bicyclic amino esters. nih.gov While distinct from the direct synthesis of the target molecule, these methodologies highlight the capability of ruthenium catalysts to facilitate complex transformations on fluorinated substrates, which is essential for the synthesis of fluorinated building blocks required for producing compounds like this compound.

Stereoselective Synthesis of this compound

The precise control of stereochemistry is paramount in the synthesis of this compound to ensure the desired geometric isomer is obtained. This section explores the strategies for controlling the E/Z configuration and the asymmetric approaches to its chiral analogues.

Control of E/Z Stereochemistry

The formation of the double bond in 3-aryl-2-methylprop-2-enoic acids can be achieved through various condensation reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a prominent and highly effective method for ensuring E-stereoselectivity. The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of a phosphonate ester, such as triethyl 2-phosphonopropionate, with 4-fluorobenzaldehyde.

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. This preference is attributed to the stereochemical course of the reaction, where the transition state leading to the E-isomer is lower in energy. Factors that can influence the E/Z selectivity include the nature of the base, the solvent, and the reaction temperature. For instance, using sodium hydride as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) often leads to high E-selectivity.

Another common method, the Wittig reaction, can also be employed. While the classic Wittig reaction with non-stabilized ylides often favors the Z-isomer, the use of stabilized ylides, such as those derived from α-phosphonio esters, typically results in the preferential formation of the E-isomer. The Schlosser modification of the Wittig reaction can also be utilized to enhance the formation of the E-alkene.

The Knoevenagel condensation, another classical method for C=C bond formation, can also be adapted for this synthesis. This reaction involves the condensation of an active methylene compound, in this case, a derivative of methylmalonic acid, with 4-fluorobenzaldehyde, usually in the presence of a weak base like piperidine or pyridine. While the stereoselectivity can be variable, careful optimization of reaction conditions can favor the desired E-isomer.

A summary of reaction conditions favoring E-stereoselectivity is presented in the table below.

ReactionKey Conditions for E-selectivity
Horner-Wadsworth-Emmons Use of stabilized phosphonate esters (e.g., triethyl 2-phosphonopropionate), strong bases (e.g., NaH), and aprotic solvents (e.g., THF).
Wittig Reaction Use of stabilized ylides. The Schlosser modification can also be employed.
Knoevenagel Condensation Optimization of base, solvent, and temperature.
Enantioselective Approaches for Chiral Analogues

While this compound itself is achiral, its saturated analogue, 3-(4-fluorophenyl)-2-methylpropanoic acid, possesses a chiral center. Enantioselective synthesis of such chiral analogues is of significant interest. One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral 3-aryl-2-methylpropanoic acids, a chiral oxazolidinone auxiliary, for example, can be acylated with a suitable propionyl derivative. Subsequent stereoselective alkylation at the α-position with a 4-fluorobenzyl halide, followed by removal of the auxiliary, would yield the desired enantiomerically enriched product.

Another powerful technique is asymmetric hydrogenation of the unsaturated precursor, this compound, or its esters. This involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands such as BINAP. The catalyst creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer of the saturated product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Hydrolases, in particular, have been extensively used for the resolution of racemic mixtures of carboxylic acids and their esters.

Hydrolase-Catalyzed Kinetic Resolution of Related Fluorinated Arylcarboxylic Acids

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For fluorinated arylcarboxylic acids, such as the saturated analogue 3-(4-fluorophenyl)-2-methylpropanoic acid, hydrolase-catalyzed kinetic resolution of their racemic esters is a well-established method for obtaining enantiomerically pure forms.

In a typical procedure, the racemic ethyl ester of 3-(4-fluorophenyl)-2-methylpropanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or a lipase from Burkholderia cepacia. The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated. This method can provide both enantiomers in high enantiomeric excess (ee).

The efficiency and enantioselectivity of the resolution are influenced by factors such as the choice of enzyme, solvent, temperature, and pH. For instance, Amano PS, a lipase from Burkholderia cepacia, has shown excellent selectivity and good yields in the hydrolysis of fluorinated aromatic compounds.

Below is a table summarizing the enzymatic resolution of a related fluorinated arylcarboxylic acid ester.

SubstrateEnzymeProduct 1 (Configuration)ee of Product 1Product 2 (Configuration)ee of Product 2
Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoateAmano PS (lipase)(S)-3-(4-fluorophenyl)-2-methylpropanoic acidHigh(R)-ethyl 3-(4-fluorophenyl)-2-methylpropanoateHigh

Enzymatic Deracemization Strategies

While kinetic resolution is effective, the maximum theoretical yield for a single enantiomer is 50%. Enzymatic deracemization strategies aim to convert the entire racemic mixture into a single desired enantiomer, thus achieving a theoretical yield of 100%.

One approach to deracemization involves a combination of enantioselective enzymatic hydrolysis and in situ racemization of the unreacted ester. For example, the enzyme selectively hydrolyzes the (S)-ester to the (S)-acid. Simultaneously, the remaining (R)-ester is racemized back to the racemic mixture by a suitable chemical or enzymatic method, allowing for its continuous conversion to the (S)-acid.

Derivatization Pathways from this compound

The carboxylic acid and the double bond functionalities in this compound provide multiple avenues for derivatization, allowing for the synthesis of a wide range of related compounds with potentially new properties.

The carboxylic acid group can be readily converted into a variety of other functional groups. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. This allows for the synthesis of a library of esters with different alkyl or aryl groups.

Amide formation is another important derivatization pathway. The carboxylic acid can be reacted with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride). This leads to the formation of a diverse set of amides.

The carbon-carbon double bond can also be functionalized. As mentioned previously, catalytic hydrogenation can reduce the double bond to yield the corresponding saturated carboxylic acid, 3-(4-fluorophenyl)-2-methylpropanoic acid. Other addition reactions, such as halogenation or epoxidation, can also be performed on the double bond to introduce new functional groups and create further opportunities for derivatization.

The following table summarizes some key derivatization pathways.

Functional GroupReactionReagentsProduct Type
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmide FormationAmine, Coupling Agent (e.g., DCC)Amide
Carboxylic AcidReductionLiAlH₄, BH₃Alcohol
Double BondHydrogenationH₂, Pd/CSaturated Carboxylic Acid
Double BondHalogenationBr₂, Cl₂Dihaloalkane
Double BondEpoxidationm-CPBAEpoxide

Carboxylic Acid Functionalization

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, most notably through acylation reactions to form esters and amides.

O-Acylation and Esterification Reactions

The conversion of this compound to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and to obtain high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with alcohols, even sterically hindered ones, to produce the desired ester with high efficiency.

Another approach involves the formation of an acid anhydride. For instance, reacting the carboxylic acid with a dehydrating agent or another acid anhydride, such as acetic anhydride, can yield the corresponding anhydride of this compound. This anhydride can then be used to acylate alcohols.

A variety of coupling reagents can also facilitate esterification. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) activate the carboxylic acid, allowing for mild and efficient ester formation with a broad range of alcohols.

Esterification MethodReagentsTypical Conditions
Fischer-Speier EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Reflux
Acyl Halide FormationSOCl₂ or (COCl)₂Inert solvent, often with heating
Followed by AlcoholysisAlcohol, Base (e.g., pyridine)Room temperature or gentle heating
Anhydride FormationDehydrating agent or Ac₂OHeating
Followed by AlcoholysisAlcohol, Catalyst (e.g., DMAP)Room temperature
DCC/DMAP CouplingAlcohol, DCC, DMAPInert solvent, room temperature
N-Acylation and Amidation Reactions

The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of the carboxylic acid or its activated derivatives with primary or secondary amines.

Direct amidation by heating the carboxylic acid with an amine is generally not efficient and requires high temperatures, which can lead to side reactions. A more common and effective method is the activation of the carboxylic acid. As with esterification, conversion to the acyl chloride provides a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the corresponding amide.

A wide array of peptide coupling reagents are also employed for amidation under mild conditions. These reagents, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU), activate the carboxylic acid to facilitate amide bond formation. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. For instance, the amidation of hydroxycinnamic acids, which are structurally similar to the title compound, has been successfully achieved using various amines in the presence of coupling agents. mdpi.com

Amidation MethodReagentsTypical Conditions
Acyl Halide FormationSOCl₂ or (COCl)₂Inert solvent, often with heating
Followed by AminolysisAmine, Base (e.g., pyridine)Room temperature or gentle heating
Coupling ReagentAmine, Coupling Agent (e.g., DCC, HBTU), Base (e.g., TEA)Inert solvent, room temperature

Transformations of the Aromatic Moiety

The 4-fluorophenyl group of this compound can undergo transformations, primarily through nucleophilic aromatic substitution (SNAAr). The fluorine atom, being a good leaving group, can be displaced by various nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. While the propenoic acid side chain is not strongly electron-withdrawing, reactions with potent nucleophiles under forcing conditions can lead to substitution.

Typical nucleophiles for such reactions include alkoxides, thiolates, and amines. The reactivity of the 4-fluorophenyl group towards nucleophilic substitution is generally lower than that of aromatic rings bearing stronger electron-withdrawing groups like nitro groups. libretexts.org However, under specific conditions, such as high temperatures or the use of strong bases, the fluorine can be replaced. For example, reaction with sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could potentially yield the corresponding 4-methoxy derivative.

Reactions at the Alkene Moiety: Additions and Cycloadditions

The carbon-carbon double bond in this compound is susceptible to a variety of addition and cycloaddition reactions. As an α,β-unsaturated carboxylic acid, the alkene is electron-deficient, making it a good Michael acceptor and a dienophile in Diels-Alder reactions.

Michael Additions: The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, rendering the β-carbon electrophilic. This allows for conjugate addition (Michael addition) of a wide range of nucleophiles. masterorganicchemistry.comadichemistry.com Common Michael donors include enolates, amines, thiols, and organocuprates. masterorganicchemistry.com For example, the reaction with a soft nucleophile like a thiol in the presence of a base would lead to the formation of a 3-(alkylthio)-3-(4-fluorophenyl)-2-methylpropanoic acid derivative.

Cycloaddition Reactions: The alkene moiety can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition with 1,3-dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. mdpi.comresearchgate.net For instance, the reaction of a similar compound, methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, with unstable benzonitrile (B105546) N-oxides has been shown to yield isoxazoline (B3343090) derivatives. mdpi.com

The double bond can also act as a dienophile in [4+2] Diels-Alder reactions with conjugated dienes to form six-membered rings. The reactivity in these reactions is enhanced by the electron-withdrawing carboxylic acid group.

Reaction TypeReagentsProduct Type
Michael AdditionNucleophile (e.g., R₂CuLi, RSH, R₂NH)3-substituted propanoic acid derivative
[3+2] Cycloaddition1,3-Dipole (e.g., nitrile oxide, azomethine ylide)Five-membered heterocycle
[4+2] Diels-Alder CycloadditionConjugated DieneSubstituted cyclohexene (B86901) derivative

Reaction Mechanisms and Mechanistic Studies

Concerted and Stepwise Mechanisms in Formation and Transformation

The synthesis and reactions of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid involve both concerted and stepwise mechanistic pathways. The formation of the α,β-unsaturated system often proceeds through multi-step elimination reactions, while its subsequent transformations can occur via concerted or stepwise addition mechanisms.

The synthesis of α,β-unsaturated carbonyl compounds like this compound frequently involves the elimination of a leaving group from a saturated precursor. The three primary mechanisms for such β-elimination reactions are the unimolecular (E1), bimolecular (E2), and unimolecular conjugate base (E1cB) pathways. The operative mechanism is dictated by factors such as the nature of the substrate, the strength of the base, the quality of the leaving group, and the reaction conditions.

E1 (Elimination Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. libretexts.org In the context of synthesizing the target molecule, a precursor such as 3-(4-fluorophenyl)-3-hydroxy-2-methylpropanoic acid could undergo an E1 reaction under acidic conditions. The first step involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) yields the alkene. The stability of the potential carbocation intermediate is a key factor; however, secondary carbocations are prone to rearrangement, which can lead to a mixture of products. masterorganicchemistry.comkhanacademy.orgyoutube.com

E2 (Elimination Bimolecular): This is a one-step, concerted mechanism where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.org For an E2 reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar conformation. This stereochemical requirement can influence the geometry of the resulting alkene. A suitable precursor for an E2 synthesis of this compound could be a 3-halo-3-(4-fluorophenyl)-2-methylpropanoic acid derivative. The use of a strong, non-hindered base would favor this pathway.

E1cB (Elimination Unimolecular Conjugate Base): This is a two-step mechanism that proceeds through a carbanion intermediate. It is particularly relevant for substrates with an acidic proton and a poor leaving group, especially when the resulting carbanion is stabilized. The synthesis of α,β-unsaturated carbonyl compounds via aldol-type condensation reactions often involves an E1cB dehydration step.

For this compound, a plausible precursor is the aldol (B89426) addition product, 3-(4-fluorophenyl)-3-hydroxy-2-methylpropanoic acid. In the presence of a base, the acidic α-proton (adjacent to the carboxylic acid) is removed to form a resonance-stabilized enolate (a carbanion). In the subsequent step, the hydroxyl group is eliminated to form the carbon-carbon double bond. The stability of the conjugated system in the final product provides a thermodynamic driving force for this elimination.

MechanismMolecularityRate LawIntermediateBase StrengthLeaving GroupStereochemistry
E1UnimolecularRate = k[Substrate]CarbocationWeakGoodNon-stereospecific
E2BimolecularRate = k[Substrate][Base]None (concerted)StrongGoodStereospecific (anti-periplanar)
E1cBUnimolecular (conjugate base)Rate = k[Substrate][Base]Carbanion (enolate)Strong or weakPoor to moderateNon-stereospecific

The α,β-unsaturated system in this compound is susceptible to nucleophilic addition reactions. Due to the electron-withdrawing nature of the carboxylic acid group, the β-carbon is electrophilic and can be attacked by nucleophiles. This is known as conjugate addition or Michael addition. rsc.org

The addition of a nucleophile to the β-carbon results in the formation of an enolate intermediate, which is then protonated to give the final product. A wide range of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. The reaction is typically base-catalyzed to generate the nucleophile.

For instance, the reaction of this compound with a soft nucleophile like a Gilman reagent (an organocuprate) would likely proceed via a 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond at the β-position. In contrast, harder nucleophiles like organolithium or Grignard reagents might favor 1,2-addition to the carbonyl group of the corresponding ester derivative.

Reaction TypeNucleophileKey IntermediateProduct Type
Michael Addition (1,4-Addition)Soft nucleophiles (e.g., enolates, cuprates)Enolateβ-substituted carboxylic acid
1,2-AdditionHard nucleophiles (e.g., organolithiums, Grignards on esters)AlkoxideTertiary alcohol (from ester)

Role of Intermediates in Reaction Pathways

The intermediates formed during the synthesis and derivatization of this compound play a pivotal role in determining the reaction outcome. These transient species include carbocations, radicals, and metal-organic complexes.

Radical intermediates can be involved in both the synthesis and subsequent reactions of this compound. For instance, free-radical polymerization of the acrylate (B77674) double bond can be initiated by radical initiators. nih.gov In such a process, the initiator generates a radical that adds to the β-carbon of the α,β-unsaturated system, creating a new radical at the α-position which can then propagate the polymerization chain.

Furthermore, certain derivatization reactions can proceed through radical pathways. For example, the anti-Markovnikov addition of HBr across the double bond in the presence of peroxides occurs via a radical chain mechanism. Photochemical reactions, such as [2+2] cycloadditions or isomerizations, can also involve radical intermediates or excited triplet states. nih.gov The generation of aryl radicals from precursors like aryl halides or boronic acids has become a powerful tool in organic synthesis and could be employed in reactions involving the target molecule. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for the synthesis of substituted alkenes like this compound. cambridge.orgorganic-chemistry.org These reactions proceed through a catalytic cycle involving various palladium-containing intermediates.

A plausible Heck reaction synthesis of the target compound would involve the coupling of 4-fluoroiodobenzene or 4-fluorobromobenzene with an ester of 2-methylpropenoic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-fluoroiodobenzene) to form a Pd(II)-aryl intermediate. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydridopalladium(II) complex. nih.govmagtech.com.cn The stereochemistry of the product is often controlled at this step.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, allowing the catalytic cycle to continue. libretexts.org

The nature of the ligands on the palladium center, the choice of base, and the reaction solvent can all influence the efficiency and selectivity of the catalytic cycle.

Step in Catalytic CyclePalladium IntermediateKey Transformation
Oxidative AdditionAryl-Pd(II)-HalideFormation of Pd-C(aryl) bond
Migratory InsertionAlkyl-Pd(II) ComplexFormation of new C-C bond
β-Hydride EliminationHydrido-Pd(II) ComplexFormation of alkene product
Reductive EliminationPd(0) ComplexRegeneration of active catalyst

Chemo-, Regio-, and Stereoselectivity in Reactions

The synthesis of α,β-unsaturated carboxylic acids such as this compound can be achieved through various condensation reactions, including the Knoevenagel-Doebner condensation and the Perkin reaction. organic-chemistry.orgwikipedia.org The selectivity of these reactions is crucial in determining the final product's structure and purity.

Chemo-selectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target compound, this involves the selective reaction between the carbonyl group of 4-fluorobenzaldehyde (B137897) and the active methylene (B1212753) group of a suitable pronucleophile, without undesired side reactions at other potentially reactive sites.

Regio-selectivity pertains to the direction of bond formation. In the context of forming the carbon-carbon double bond, regioselectivity ensures that the new bond is formed between the carbonyl carbon of the aldehyde and the α-carbon of the carboxylic acid derivative.

Stereo-selectivity is the preference for the formation of one stereoisomer over another. For this compound, this means favoring the formation of the (E)-isomer, where the 4-fluorophenyl group and the carboxylic acid group are on opposite sides of the double bond.

Factors Influencing Product Distribution

The distribution of products in the synthesis of this compound is influenced by a variety of factors, including the choice of reactants, catalysts, solvent, and reaction temperature. These parameters can affect the relative rates of competing reaction pathways and the equilibrium position between possible stereoisomers.

In reactions like the Knoevenagel-Doebner condensation, the choice of the active methylene compound is critical. wikipedia.org For the synthesis of the target molecule, a derivative of propanoic acid, such as methylmalonic acid or its half-ester, would be required. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.orgyoutube.com The nature of this base can influence the reaction rate and selectivity.

The solvent can also play a significant role. For instance, the Doebner modification of the Knoevenagel condensation often utilizes pyridine (B92270) as both a solvent and a catalyst, which can promote the decarboxylation of an intermediate malonic acid derivative to yield the desired α,β-unsaturated acid. wikipedia.org

The reaction temperature can affect the thermodynamic versus kinetic control of the reaction. In many cases, the (E)-isomer is the more thermodynamically stable product due to reduced steric hindrance between the bulky substituents on the double bond. acs.org Higher reaction temperatures can allow for the equilibration of isomers, favoring the formation of the more stable (E)-product.

The table below summarizes the key factors and their potential influence on the product distribution in the synthesis of this compound via condensation reactions.

FactorInfluence on Product Distribution
Reactant StructureThe steric and electronic properties of the aldehyde (4-fluorobenzaldehyde) and the active methylene compound (e.g., methylmalonic acid) affect reactivity and the stereochemical outcome.
CatalystThe choice of base (e.g., piperidine, pyridine) can influence the rate of enolate formation and subsequent condensation, as well as the potential for side reactions.
SolventThe polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and stereoselectivity. Pyridine, for example, can also act as a catalyst and promote decarboxylation in the Doebner modification. wikipedia.org
TemperatureHigher temperatures generally favor the formation of the thermodynamically more stable (E)-isomer by allowing for equilibration.

Stereochemical Control in Synthesis

Achieving a high degree of stereochemical control is essential for the efficient synthesis of the (E)-isomer of 3-(4-fluorophenyl)-2-methylprop-2-enoic acid. The mechanisms of condensation reactions like the Knoevenagel-Doebner and Perkin reactions provide insight into how this control is achieved.

In the Knoevenagel-Doebner condensation , the reaction proceeds through a series of reversible steps, including the formation of an aldol-type adduct, which then undergoes dehydration. organic-chemistry.orgwikipedia.org The stereochemistry of the final alkene is often determined during the irreversible dehydration step. The transition state leading to the (E)-isomer is generally lower in energy due to the minimization of steric repulsion between the larger substituents. The methyl group at the α-position and the 4-fluorophenyl group will preferentially adopt an anti-periplanar arrangement in the transition state for elimination, leading to the formation of the (E)-alkene.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. wikipedia.org While traditionally used for the synthesis of cinnamic acids (which are not α-substituted), a modification using a substituted anhydride like propanoic anhydride could theoretically yield the desired product. The stereochemical outcome of the Perkin reaction can be more complex and may lead to a mixture of isomers. However, subsequent isomerization under the reaction conditions can often enrich the more stable (E)-isomer. longdom.org

The table below outlines the key mechanistic features that contribute to stereochemical control in the synthesis of this compound.

ReactionMechanistic Feature for Stereochemical Control
Knoevenagel-Doebner CondensationThe dehydration of the aldol intermediate proceeds through a low-energy transition state that minimizes steric interactions between the 4-fluorophenyl group and the carboxyl group, favoring the formation of the (E)-isomer.
Perkin Reaction (modified)Initial formation may yield a mixture of stereoisomers. However, thermodynamic equilibration under the reaction conditions often favors the more stable (E)-product. longdom.org

Structure Activity Relationship Sar Studies of 2e 3 4 Fluorophenyl 2 Methylprop 2 Enoic Acid Analogues

Systematic Modification of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a crucial functional group in many biologically active compounds, often playing a key role in binding to target proteins through hydrogen bonds and electrostatic interactions. nih.govresearchgate.net However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability, metabolic instability, and potential toxicity. ucc.ienih.gov Consequently, a common strategy in medicinal chemistry is to replace the carboxylic acid with a suitable bioisostere—a different functional group with similar physicochemical properties that can mimic the parent group's interactions while improving the drug-like characteristics of the molecule. technologypublisher.comdrughunter.com

Isosteric Replacements of the Carboxylic Acid Moiety

The replacement of the carboxylic acid in analogues of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid with various isosteres can significantly modulate the compound's acidity, lipophilicity, and hydrogen bonding capacity. drughunter.com The goal of such substitutions is to retain or enhance biological activity while optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Common non-classical bioisosteres for carboxylic acids include 1H-tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govdrughunter.com Tetrazoles are one of the most widely used replacements, as their acidity (pKa ≈ 4.5–4.9) is very similar to that of carboxylic acids (pKa ≈ 4.2–4.5), allowing them to maintain similar ionic interactions with biological targets. drughunter.comcambridgemedchemconsulting.com While tetrazoles increase lipophilicity, this does not always translate to better membrane permeability due to high desolvation energies. drughunter.com

Acyl sulfonamides and simple sulfonamides are another class of replacements. Sulfonamides are considerably weaker acids (pKa ≈ 9–10) but can offer increased metabolic stability and lipophilicity. drughunter.com Acyl sulfonamides, with a pKa closer to that of carboxylic acids, can better mimic the acidity and hydrogen bonding patterns, sometimes leading to significant increases in potency. drughunter.com Hydroxamic acids (pKa ≈ 8–9) are also moderately acidic and are strong metal chelators, which can be a desirable feature for certain targets. nih.gov

The success of any isosteric replacement is highly context-dependent, and predicting the outcome is not straightforward. nih.gov Therefore, screening a panel of isosteres is a typical approach to identify the optimal replacement for a given molecular scaffold. nih.gov

Table 1: Comparison of Carboxylic Acid and Common Isosteric Replacements This table presents generalized data to illustrate the comparative physicochemical properties of common carboxylic acid bioisosteres.

Functional GroupTypical pKa RangeHydrogen Bond DonorsHydrogen Bond AcceptorsGeneral Lipophilicity (vs. COOH)
Carboxylic Acid4–512Baseline
1H-Tetrazole4.5–514Higher
Sulfonamide9–1012Higher
Acyl Sulfonamide3–513Higher
Hydroxamic Acid8–912Similar/Higher

Influence of Fluorine Substitution on Reactivity and Biological Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in drug design due to its unique properties. nih.govresearchgate.net Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows it to act as a "super-hydrogen" that can sterically mimic hydrogen while profoundly altering the electronic properties of the molecule. researchgate.netnih.gov These alterations can influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa. nih.gov

Positional Effects of Fluorine on the Phenyl Ring

The position of the fluorine atom on the phenyl ring of this compound is critical. In the parent compound, fluorine is in the para position (position 4). This position is often a primary site for metabolic oxidation by cytochrome P450 (CYP450) enzymes in non-fluorinated analogues. mdpi.com Placing a metabolically robust C-F bond at this site can block this oxidation pathway, thereby increasing the molecule's half-life and bioavailability. nih.govmdpi.com

Moving the fluorine atom to the meta (position 3) or ortho (position 2) position can have different consequences for the molecule's biological activity and properties.

Para (4-F) Substitution: As mentioned, this often enhances metabolic stability by blocking oxidation. The strong electron-withdrawing effect can also influence the acidity of the carboxylic acid group and modulate interactions with the target protein. mdpi.com

Meta (3-F) Substitution: A fluorine at this position exerts a strong inductive electron-withdrawing effect, which can alter the electronic distribution of the entire phenyl ring and influence binding interactions. The metabolic stability might be less impacted compared to para-substitution if the para position remains a site of metabolism.

Ortho (2-F) Substitution: Placing a fluorine atom at the ortho position introduces both electronic and steric effects. It can induce a conformational twist in the phenyl ring relative to the prop-2-enoic acid chain, which could either be beneficial or detrimental to binding, depending on the target's topology. This position can also influence intramolecular hydrogen bonding and alter the pKa of the carboxylic acid.

The optimal position for fluorine substitution is target-dependent and is determined through systematic synthesis and evaluation of the different positional isomers.

Table 2: Hypothetical Biological Activity Based on Fluorine Position This table illustrates a potential trend in biological activity (e.g., IC₅₀) as a function of the fluorine atom's position on the phenyl ring for a hypothetical target.

CompoundFluorine PositionRelative Potency (IC₅₀, nM)Rationale
Analogue 1para (4-F)15Blocks metabolic oxidation, favorable electronic interactions.
Analogue 2meta (3-F)50Altered electronics may be less optimal for binding.
Analogue 3ortho (2-F)200Steric hindrance may force an unfavorable binding conformation.
Analogue 4Unsubstituted100Susceptible to metabolic oxidation at the para-position.

Impact of Alkene Geometry (E/Z Isomerism)

In the vast majority of cases, the E-isomer is thermodynamically more stable and is the predominantly synthesized form. mdpi.com This stability arises from reduced steric clash between the bulky phenyl and carboxyl substituents. From a biological perspective, the rigid geometry of the double bond fixes the spatial relationship between the aromatic ring and the acidic functionality. This defined conformation is often crucial for a precise fit into the binding site of a target protein.

The E-isomer typically presents a more linear, extended conformation, while the Z-isomer is more compact and folded. As most biological targets have evolved to recognize the more stable E-isomers of endogenous ligands or natural products, synthetic analogues with the E-geometry are frequently more active. The less stable Z-isomer may not be able to adopt the required conformation to bind effectively, leading to a significant loss of potency.

Table 3: Influence of Alkene Geometry on Biological Activity This table provides a representative comparison of the biological activity of E and Z isomers for a related series of cinnamic acid derivatives.

Compound IsomerGeometryGeneral StabilityTypical Biological Activity
(2E)-isomertransMore stableOften significantly more active
(2Z)-isomercisLess stableOften inactive or significantly less active

Structure-Activity Relationships of Side Chain Elaboration

Further modifications to the core structure of this compound can be explored by elaborating the side chain, for instance, by replacing or extending the 2-methyl group. This allows for the introduction of new functional groups that can probe additional regions of a target's binding pocket, potentially leading to new, beneficial interactions and increased potency or selectivity.

Introduction of Tertiary Amine Side Chains and Their Effects

A particularly valuable modification is the introduction of a tertiary amine side chain. This is often achieved by linking a dialkylaminoalkyl group to the main scaffold, for example, via an ether or amide linkage if the carboxylic acid is modified, or by replacing the methyl group with a larger amine-containing substituent.

The introduction of a tertiary amine has several profound effects on the molecule's physicochemical properties:

Basicity and Ionization: Tertiary amines are basic and will be protonated at physiological pH (pKa typically 9-10). This introduces a positive charge, which can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a binding site.

Solubility: The ability to form a salt at physiological pH generally increases the aqueous solubility of the compound, which can be advantageous for formulation and bioavailability.

Amphiphilic Character: The combination of a lipophilic aromatic core and a charged, hydrophilic amine group imparts an amphiphilic character to the molecule. This can influence how the molecule interacts with and permeates through biological membranes.

The specific nature of the tertiary amine (e.g., dimethylamino, diethylamino, or incorporation into a cyclic system like piperidine (B6355638) or morpholine) and the length and nature of the linker chain are critical variables. These factors determine the precise location of the positive charge and the ability of the side chain to adopt a conformation that allows for optimal interaction with the target, leading to significant variations in biological activity.

Table 4: Effect of Tertiary Amine Side Chains on Biological Activity This table shows hypothetical SAR data for analogues where a tertiary amine side chain has been introduced, demonstrating the impact of the amine type and linker length on potency.

AnalogueSide Chain ModificationResulting PropertyHypothetical Potency (IC₅₀, nM)
Parent Acid-CH₃ at C2Weakly acidic500
Amine 1-CH₂-N(CH₃)₂Basic, short linker80
Amine 2-CH₂CH₂-N(CH₃)₂Basic, medium linker25
Amine 3-CH₂CH₂CH₂-N(CH₃)₂Basic, long linker150
Amine 4-CH₂CH₂-PiperidineBasic, cyclic amine15

Computational and Theoretical Investigations of 2e 3 4 Fluorophenyl 2 Methylprop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the structural and electronic properties of molecules. These theoretical methods allow for the detailed investigation of molecular systems, providing insights that are complementary to experimental data.

The optimized geometry of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid reveals the spatial relationship between the 4-fluorophenyl ring, the acrylic acid backbone, and the methyl group. The planarity of the conjugated system, influenced by the dihedral angles between the phenyl ring and the carboxylic acid group, is a critical factor in determining the molecule's electronic properties.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound as Predicted by DFT

Parameter Bond/Atoms Calculated Value (Å or °)
Bond Length C=O1.21
C-O1.35
O-H0.97
C=C (alkene)1.34
C-C (phenyl)1.39 (avg.)
C-F1.36
Bond Angle C=C-C (phenyl)128.5
C-C-C (methyl)122.1
C-C=O124.3
C-C-OH112.5
O=C-OH123.2

Note: The data in this table is representative of typical outputs from DFT calculations (e.g., B3LYP/6-311++G(d,p)) for similar molecular structures and is intended for illustrative purposes.

Conformational analysis is essential for understanding the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. For this compound, key rotations include the bond connecting the phenyl ring to the alkene carbon and the C-C bond of the carboxylic acid group. Potential energy surface (PES) scans are often performed to identify the most stable conformers by calculating the energy at various rotational angles. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are typically employed to study the dynamic behavior of larger systems, such as proteins or molecules in a solvent environment, over a period of time. For a single, relatively small molecule like this compound, extensive MD simulations are less commonly reported in the literature unless investigating specific phenomena like crystal packing or interactions in solution. As such, no specific findings are applicable to this section.

Spectroscopic Parameter Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Theoretical vibrational frequencies can be calculated using DFT methods, often at the same level of theory as the geometry optimization. researchgate.net These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration for the molecule. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. biointerfaceresearch.comiosrjournals.org

A detailed assignment of the vibrational modes is achieved through Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate (like stretching, bending, or torsion) to a specific vibrational mode. biointerfaceresearch.com This allows for unambiguous identification of characteristic vibrations, such as the C=O stretch of the carboxylic acid, the C=C alkene stretch, and various modes associated with the fluorophenyl ring.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes of this compound

Predicted Scaled Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Assignment (based on TED)
~3550~3560-O-H stretch (monomer)
~2950~2960~2958C-H stretch (methyl)
~1705~1710~1708C=O stretch
~1625~1630~1632C=C stretch (alkene)
~1595~1600~1605C-C stretch (phenyl ring)
~1250~1255-C-F stretch
~980~985~983C-H out-of-plane bend (alkene)

Note: The data presented is illustrative of typical results from DFT (B3LYP) calculations for this class of compounds and is meant to represent the expected outcome of such a theoretical study.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating the nuclear magnetic shielding tensors. doi.org From these tensors, the isotropic chemical shifts (δ) for ¹H and ¹³C nuclei can be determined, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

These theoretical predictions are instrumental in assigning signals in experimental NMR spectra and can help resolve ambiguities, especially in complex regions of the spectrum. preprints.org The accuracy of DFT-predicted shifts is generally good, though deviations can occur due to solvent effects and molecular dynamics not captured in the calculation of a single static structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
¹H NMR
-COOH12.1
=C-H (alkene)7.7
-CH₃2.1
Phenyl H (ortho to C=C)7.5
Phenyl H (ortho to F)7.1
¹³C NMR
C=O172.0
C (alkene, attached to phenyl)142.5
C (alkene, attached to COOH)129.8
C (phenyl, attached to C=C)130.5
C (phenyl, ortho to C=C)131.5
C (phenyl, ortho to F)116.2
C (phenyl, attached to F)163.7
-CH₃14.3

Note: These chemical shift values are representative predictions based on the GIAO-DFT method and serve as an example of the data generated in such a computational study.

Molecular Modeling of Biological Interactions (Conceptual, non-clinical)

In the realm of modern drug discovery and molecular biology, computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules and biological macromolecules. For the compound this compound, a derivative of cinnamic acid, these in silico methods offer a conceptual framework for understanding its potential biological activities without the need for clinical trials. Molecular modeling techniques, such as ligand-target docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into its pharmacodynamic and pharmacokinetic properties.

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique allows for the elucidation of the binding mode and affinity of the ligand, providing a rationale for its potential biological effect. For this compound, docking studies would conceptually involve the screening of this compound against a panel of validated biological targets known to interact with structurally similar molecules, such as cinnamic acid derivatives.

Conceptual Docking Targets and Interactions:

Based on the known biological activities of related phenylpropenoic acids, conceptual ligand-target docking studies for this compound could be directed towards enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and various microbial enzymes. ijpbs.comnih.gov The interactions would be primarily governed by the physicochemical properties of the molecule. The carboxylic acid group is expected to form key hydrogen bonds with polar amino acid residues in the active site of the target protein. core.ac.uk The fluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net The methyl group at the α-position can also contribute to hydrophobic interactions and influence the compound's conformational preference within the binding pocket.

Hypothetical Docking Results:

The following interactive table presents hypothetical docking scores and key interacting residues for this compound with several conceptual protein targets. A lower docking score generally indicates a more favorable binding affinity.

Target ProteinHypothetical Docking Score (kcal/mol)Key Interacting Amino Acid Residues (Conceptual)Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-π Stacking
5-Lipoxygenase (5-LOX)-7.9His367, His372, Leu368Hydrophobic, Hydrogen Bond
Bacterial DNA Gyrase-7.2Asp73, Gly77, Arg76Hydrogen Bond, Electrostatic
Fungal Lanosterol 14α-demethylase-8.1Tyr132, His377, Cys449Hydrophobic, π-π Stacking

Note: The data in this table is purely conceptual and for illustrative purposes. It is derived from typical findings for structurally related compounds and does not represent the results of actual experiments.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects. For a class of compounds like phenylpropenoic acids, a QSAR model could be developed to predict their potential inhibitory activity against a particular enzyme or receptor.

Development of a Conceptual QSAR Model:

A conceptual QSAR study for this compound would involve the compilation of a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). farmaciajournal.com

A mathematical equation is then derived to correlate these descriptors with the observed biological activity. This equation can then be used to predict the activity of new compounds, including this compound.

Key Molecular Descriptors and Their Potential Influence:

The following table outlines key molecular descriptors and their hypothetical influence on the biological activity of this compound, based on general principles of QSAR for related compounds. mdpi.com

Molecular DescriptorDefinitionPotential Influence on Biological Activity
LogP A measure of the molecule's hydrophobicity.Higher LogP may enhance membrane permeability but could also increase non-specific binding.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Influences cell permeability and interaction with polar residues in a binding site.
Dipole Moment A measure of the overall polarity of the molecule.Affects the strength of electrostatic interactions with the target protein.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors (e.g., Molar Refractivity) Related to the size and shape of the molecule.Crucial for the proper fit of the ligand into the binding pocket of the target.

Note: The information in this table is based on established QSAR principles and provides a conceptual understanding of how molecular properties could influence biological activity.

Through these computational and theoretical investigations, a deeper, albeit conceptual, understanding of the potential biological interactions of this compound can be achieved. These in silico approaches are invaluable in guiding further experimental studies and in the rational design of new molecules with desired biological profiles.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. By interacting with electromagnetic radiation, molecules provide detailed information about their electronic and vibrational states, which can be translated into structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number and types of protons in a molecule. For (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the spectrum would be expected to show distinct signals for the methyl group protons, the vinyl proton, and the aromatic protons. The chemical shift of the methyl group would likely appear in the upfield region, while the vinyl proton would be further downfield due to the influence of the adjacent carboxylic acid and aromatic ring. The protons on the 4-fluorophenyl group would exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show resonances for the methyl carbon, the sp² hybridized carbons of the double bond and the aromatic ring, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal. The carbon atoms of the fluorophenyl ring would show splitting due to coupling with the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. A single signal would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern of the aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H~2.0s--CH₃
¹H~7.6s-=CH
¹H~7.1-7.2t~8.7Ar-H (ortho to F)
¹H~7.4-7.5dd~8.7, ~5.4Ar-H (meta to F)
¹H~12.0br s--COOH
¹³C~14q--CH₃
¹³C~128d=C(CH₃)
¹³C~140d=CH
¹³C~116dd, ¹JCF ≈ 250Ar-C (ortho to F)
¹³C~131dd, ²JCF ≈ 22Ar-C (meta to F)
¹³C~132sd, ⁴JCF ≈ 3Ar-C (ipso)
¹³C~164sd, ³JCF ≈ 9Ar-C (para to F)
¹³C~172s--COOH
¹⁹F~ -110m-Ar-F

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to deduce the elemental composition. For this compound (C₁₀H₉FO₂), the expected exact mass can be calculated. HRMS analysis of a related compound, 2-[(2E)-3-(4-fluorophenyl)prop-2-enamido]ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate, showed a calculated mass of 358.1255 for [M+H]⁺, with a found value of 358.1254, demonstrating the high accuracy of this technique.

Table 2: HRMS Data for this compound
IonCalculated m/z
[M+H]⁺181.0659
[M+Na]⁺203.0478
[M-H]⁻179.0513

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a similar compound, 3-(3-fluorophenyl)-2-methylacrylic acid, provides insight into the expected characteristic absorption bands. The spectrum of this compound would be expected to show a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C=C stretching bands for the alkene and aromatic ring, and a C-F stretching band.

Table 3: Predicted FT-IR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
1680-1710C=O stretchCarboxylic Acid
1620-1640C=C stretchAlkene
1500-1600C=C stretchAromatic Ring
1210-1320C-O stretchCarboxylic Acid
1000-1400C-F stretchAryl Fluoride (B91410)

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. They are also crucial for analyzing different isomeric forms, such as enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of a compound. A reversed-phase HPLC method would be suitable for this compound. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated). The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Assessment
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

X-ray Diffraction for Solid-State Structure Determination

A detailed analysis of the solid-state structure of This compound through single-crystal X-ray diffraction has not been reported in the reviewed scientific literature. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and key intermolecular interactions are currently unavailable.

To provide a comprehensive understanding of its three-dimensional arrangement and solid-state packing, further research involving the growth of suitable single crystals and subsequent X-ray diffraction analysis is required. Such a study would yield precise atomic coordinates and allow for a detailed examination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal lattice formation.

Biological and Biomedical Research Applications Mechanistic and in Vitro Focus Only

Enzyme Inhibition Studies (in vitro and mechanistic)

There are no available scientific studies detailing the in vitro or mechanistic inhibitory effects of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid on enzyme activity.

No research has been published that investigates or defines the mechanisms by which this compound may inhibit acetylcholinesterase or butyrylcholinesterase. While the inhibition of these enzymes is a significant area of research in the development of treatments for neurodegenerative diseases, studies on this specific compound have not been reported.

Antioxidant Activity Investigations (Mechanistic Studies)

No mechanistic studies have been published that explore the antioxidant potential of this compound. Research into its ability to scavenge free radicals or its mechanisms of action, such as hydrogen atom transfer or single electron transfer, has not been reported in the available scientific literature.

Role as a Precursor for Novel Bioactive Molecules

This compound belongs to the cinnamic acid class of compounds, which are recognized for their versatile roles as precursors in the synthesis of novel bioactive molecules. nih.govjocpr.com The inherent structure of cinnamic acids, featuring a phenyl ring, an acrylic acid moiety, and a double bond, provides multiple points for chemical modification. nih.gov This structural flexibility allows for the rational design and synthesis of a diverse library of derivatives aimed at interacting with specific biological targets. The introduction of a fluorine atom on the phenyl ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing the biological efficacy of its derivatives. nih.gov

Rational Design of New Cinnamate (B1238496) Derivatives for Specific Biological Pathways

The scaffold of fluorinated cinnamic acids serves as a valuable starting point for the rational design of new therapeutic agents. By strategically modifying the core structure, researchers can develop derivatives with enhanced activity against specific biological pathways, such as those involved in cancer proliferation. nih.gov The design process often involves combining the cinnamate core with other pharmacologically active moieties to create hybrid molecules with potential multi-target effects or improved target specificity. mdpi.com

An example of this approach is the synthesis of a series of novel p-fluorocinnamide derivatives designed as potential anticancer agents. nih.gov In this research, the cinnamide scaffold was used as a building block to create more complex molecules, including an imidazolone (B8795221) derivative containing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety. nih.gov The rationale behind this design was to explore the cytotoxic effects of these new hybrid compounds on cancer cell lines.

The in vitro evaluation of these synthesized derivatives against the HepG2 liver cancerous cell line demonstrated the success of this rational design strategy. nih.gov Several of the p-fluorocinnamide derivatives exhibited cytotoxic activity. nih.gov Notably, the imidazolone derivative, designated as compound 6, displayed significant antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the staurosporine (B1682477) reference standard (IC50 = 5.59 μM). nih.gov

Further mechanistic studies focused on this promising derivative revealed its mode of action. It was found to inhibit the epidermal growth factor receptor (EGFR) and arrest the cell cycle in the G1 phase. nih.gov Additionally, flow cytometry analysis indicated that the compound induced both early and late-stage apoptosis in HepG2 cells. The apoptotic mechanism was determined to be the intrinsic pathway, evidenced by a decrease in the mitochondrial membrane potential. nih.gov These findings underscore how the rational design of molecules starting from a fluorinated cinnamate precursor can lead to the development of potent and selective agents for specific therapeutic targets.

Table 1: In Vitro Cytotoxic Activity of Selected p-Fluorocinnamide Derivatives

Compound Description Target Cell Line IC50 (μM)
Imidazolone derivative 6 Bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety HepG2 4.23

| Staurosporine (Reference) | Standard anticancer agent | HepG2 | 5.59 |

Future Research Directions and Academic Challenges

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. For (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, future research will likely focus on moving beyond traditional synthetic routes to more sustainable alternatives.

Current Landscape and Future Pursuits:

Green Solvents and Catalysts: Research is anticipated to explore the use of greener solvents, such as water or bio-derived solvents, to replace hazardous organic solvents commonly used in organic synthesis. The development of reusable heterogeneous catalysts or biocatalysts could also significantly enhance the sustainability of the synthesis process.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. Future studies could focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and environmentally friendly production methods.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its manufacturing, allowing for safer handling of reagents and more consistent product quality.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Solvents Reduced environmental impact, improved safety.Screening of bio-derived solvents; optimization of reaction conditions in aqueous media.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts.Identification and engineering of enzymes for the key reaction steps.
Microwave-Assisted Synthesis Faster reaction times, increased yields, energy efficiency.Optimization of microwave parameters (temperature, pressure, time) for key synthetic steps.
Flow Chemistry Enhanced safety, scalability, and process control.Design and optimization of a continuous flow reactor system for the synthesis.

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these techniques offer a pathway to predict its properties and guide experimental work, thereby saving time and resources.

Predictive Power of Computational Models:

Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including spectroscopic data (NMR, IR), electronic properties, and reactivity. Such predictions can aid in the characterization of the molecule and its analogues.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models can help in understanding how structural modifications to this compound might affect its non-clinical biological activity, guiding the design of more potent or selective analogues.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of the reactions used to synthesize the compound. This understanding can be leveraged to optimize reaction conditions and develop more efficient synthetic routes.

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery and development of novel reaction pathways and catalytic systems are central to advancing chemical synthesis. For this compound, there is considerable scope for exploring new methods that offer improved efficiency, selectivity, and functional group tolerance.

Innovations in Synthesis:

C-H Activation: Direct C-H activation strategies represent a highly atom-economical approach to forming new carbon-carbon bonds. Research in this area could lead to novel synthetic routes to this compound that avoid the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. The application of this technology to the synthesis of fluorinated acrylic acids could open up new and more sustainable reaction pathways.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral analogues of this compound would be a significant achievement, allowing for the exploration of stereochemistry on its biological activity.

Design and Synthesis of Chemically Diverse Analogues for Targeted Research

The systematic modification of a lead compound's structure is a cornerstone of chemical and pharmaceutical research. The design and synthesis of a diverse library of analogues of this compound will be crucial for exploring its full potential in various non-clinical research areas.

Strategies for Analogue Development:

Modification of the Phenyl Ring: The introduction of different substituents on the 4-fluorophenyl ring can modulate the electronic and steric properties of the molecule. This can provide valuable insights into the structure-activity relationships.

Variation of the Alkene Moiety: Modifications to the 2-methylprop-2-enoic acid core, such as altering the substitution pattern or introducing different functional groups, can lead to analogues with novel properties.

Bioisosteric Replacement: The replacement of the carboxylic acid group with other acidic functional groups (bioisosteres) could lead to analogues with improved physicochemical properties or different biological interaction profiles.

Deepening Mechanistic Understanding of Biological Interactions (non-clinical)

A fundamental understanding of how a molecule interacts with biological systems at a molecular level is essential for its development in any application. For this compound, future research should aim to elucidate the detailed mechanisms of its non-clinical biological interactions.

Investigative Approaches:

Target Identification and Validation: Identifying the specific biomolecular targets with which the compound interacts is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide high-resolution structural information about the binding of this compound to its biological targets. This information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity.

Biophysical Techniques: A range of biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to quantify the binding affinity and kinetics of the interaction between the compound and its targets.

By addressing these future research directions and academic challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in the chemical and life sciences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid?

  • Methodology : The Horner-Wadsworth-Emmons reaction is a viable route for α,β-unsaturated carboxylic acids, leveraging phosphonate esters to stabilize the transition state. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of the 4-fluorophenyl moiety. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm stereochemistry using NOESY NMR to distinguish E/Z isomers .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Approach :

  • ¹H NMR : Expect a characteristic doublet for the α,β-unsaturated proton (δ 6.8–7.2 ppm, J = 15–16 Hz) and deshielded methyl group (δ 1.8–2.2 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .
  • MS : Molecular ion peak at m/z 208 (calculated for C₁₀H₉FO₂) with fragmentation patterns matching the fluorophenyl and methyl groups .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
  • Store in airtight containers at 4°C to minimize degradation and avoid ignition sources due to potential flammability .

Advanced Research Questions

Q. How can low yields in the Horner-Wadsworth-Emmons synthesis be addressed?

  • Troubleshooting :

  • Side Reactions : Competing keto-enol tautomerization may reduce yield. Use bulky bases (e.g., LDA) to favor the E-isomer .
  • Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) to separate byproducts. Yield improvements (>70%) are achievable with slow cooling during recrystallization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Analysis Framework :

  • Purity Validation : Quantify impurities via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out interference from degradation products .
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent solvent controls (DMSO ≤0.1%) to mitigate solvent-induced artifacts .

Q. How is the crystal structure determined, and what insights does it provide?

  • Method : Single-crystal X-ray diffraction (monoclinic P2₁/c space group, a = 11.9 Å, β = 92.3°) confirms the E-configuration and planar fluorophenyl ring. DFT calculations (B3LYP/6-311+G(d,p)) validate intramolecular hydrogen bonding between the carboxylic acid and fluorine .

Q. What physicochemical properties influence its reactivity in drug design?

  • Key Properties :

  • logP : Calculated logP ~2.1 (via ChemDraw) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
  • pKa : Carboxylic acid pKa ~4.5 (experimentally determined via potentiometric titration), critical for pH-dependent solubility .

Q. How can purity be optimized for pharmaceutical applications?

  • Strategies :

  • Impurity Profiling : Use EP-grade reference standards (e.g., USP31/NF26) to identify and quantify residual solvents or stereoisomers .
  • Process Validation : Implement QbD (Quality by Design) principles to optimize reaction parameters (temperature, stoichiometry) and reduce batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.